molecular formula C22H25ClN4O2 B11937699 3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride CAS No. 882864-84-8

3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride

Cat. No.: B11937699
CAS No.: 882864-84-8
M. Wt: 412.9 g/mol
InChI Key: XNQHHROTMPWOFE-UHFFFAOYSA-N
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Description

3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride is a complex organic compound with a molecular formula of C22H25ClN4O2 and a molecular weight of 412.923 g/mol . This compound is notable for its unique structure, which includes a pyrazoloquinoline core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. standard organic synthesis techniques, including batch and continuous flow processes, could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes or receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride apart is its unique pyrazoloquinoline core, which is less common in other similar compounds. This unique structure could offer distinct biological activities and therapeutic potentials.

Properties

CAS No.

882864-84-8

Molecular Formula

C22H25ClN4O2

Molecular Weight

412.9 g/mol

IUPAC Name

3-[3-methyl-4-(2-phenylethylamino)pyrazolo[3,4-b]quinolin-1-yl]propane-1,2-diol;hydrochloride

InChI

InChI=1S/C22H24N4O2.ClH/c1-15-20-21(23-12-11-16-7-3-2-4-8-16)18-9-5-6-10-19(18)24-22(20)26(25-15)13-17(28)14-27;/h2-10,17,27-28H,11-14H2,1H3,(H,23,24);1H

InChI Key

XNQHHROTMPWOFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=CC=CC=C3C(=C12)NCCC4=CC=CC=C4)CC(CO)O.Cl

Origin of Product

United States

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